Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate
CAS No.: 775288-40-9
Cat. No.: VC8294422
Molecular Formula: C17H32N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 775288-40-9 |
---|---|
Molecular Formula | C17H32N2O2 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | tert-butyl 4-(2-piperidin-4-ylethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)5-4-14-6-10-18-11-7-14/h14-15,18H,4-13H2,1-3H3 |
Standard InChI Key | PHIKYAZZSFUWIW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2 |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate, reflects its bicarbocyclic architecture. The molecular formula is C₁₇H₃₂N₂O₂, with a molecular weight of 296.45 g/mol (calculated by adjusting the analogous structure from PubChem CID 49761197 ). The Boc group at the 1-position of the piperidine ring enhances stability during synthetic manipulations, while the ethyl-piperidine side chain introduces conformational flexibility, enabling interactions with biological targets.
Stereochemical Considerations
Synthetic Pathways and Methodologies
Key Synthetic Strategies
The synthesis of tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate can be extrapolated from methods used for analogous piperidine derivatives. A two-step approach is commonly employed:
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Coupling of Piperidine Precursors:
A piperidin-4-yl ethyl intermediate is synthesized via alkylation of piperidine-4-carboxaldehyde with ethylene glycol followed by reduction. This step mirrors the coupling of resorcinol with azacycloalkanones described in patent US9650337B2 , where polar solvents (e.g., methanol) and bases (e.g., NaOH) facilitate nucleophilic addition. -
Boc Protection:
The free amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures stability during subsequent reactions, a strategy validated in the synthesis of tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate .
Hydrogenation and Deprotection
Post-coupling, hydrogenation under palladium catalysis (3–7 bar H₂, Pd/C) removes benzyl or other protecting groups, as demonstrated in the synthesis of 4-piperidin-4-yl-benzene-1,3-diol . For the target compound, this step may reduce any unsaturated intermediates while preserving the Boc group.
Physicochemical Characterization
Predicted Properties
The Boc group confers moderate lipophilicity (LogP ~2.8), enhancing membrane permeability, while the piperidine moiety ensures water solubility at acidic pH due to protonation of the amine .
Applications in Pharmaceutical Research
Role in PROTACs and Kinase Inhibitors
Piperidine derivatives are pivotal in designing proteolysis-targeting chimeras (PROTACs), where their rigid yet flexible structures mediate interactions between E3 ligases and target proteins. The ethyl-piperidine side chain in this compound may serve as a linker, optimizing ternary complex formation . Additionally, its structural similarity to FAK (focal adhesion kinase) inhibitors suggests potential antitumor applications, though direct biological data remain unexplored.
Neurological Drug Development
The compound’s ability to cross the blood-brain barrier (predicted by its LogP and topological polar surface area [TPSA] of 45 Ų) positions it as a candidate for central nervous system (CNS) therapeutics. Piperidine scaffolds are prevalent in serotonin and dopamine receptor modulators, hinting at applications in treating schizophrenia or Parkinson’s disease .
Research Findings and Future Directions
Case Study: Analogous Piperidine Derivatives
A patent detailing the synthesis of 4-piperidin-4-yl-benzene-1,3-diol highlights the utility of hydrogenation and acid-mediated deprotection in generating pharmacologically active amines . Applying these methods to tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate could streamline the production of secondary amines for drug candidates.
Unexplored Opportunities
Future studies should explore:
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Structure-Activity Relationships (SAR): Modifying the ethyl linker length or introducing halogen substituents to enhance target affinity.
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Biological Screening: Evaluating inhibitory activity against kinases (e.g., CDK4/6) or neurotransmitter transporters.
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